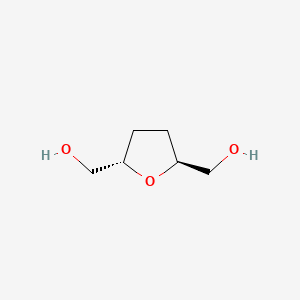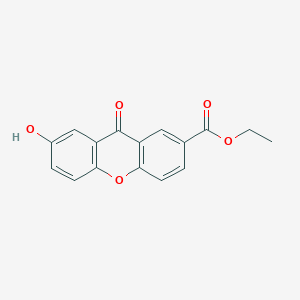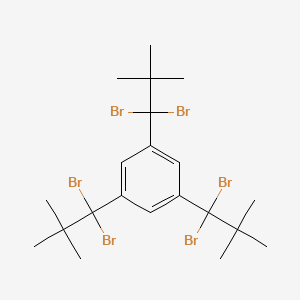
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene is a halogenated aromatic compound with the molecular formula C21H30Br6. This compound is characterized by the presence of three 1,1-dibromo-2,2-dimethylpropyl groups attached to a benzene ring at the 1, 3, and 5 positions. It is known for its applications in various fields, including organic synthesis and materials science .
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene can be synthesized through a multi-step process involving the bromination of 1,3,5-trimethylbenzene. The general synthetic route involves the following steps:
Bromination of 1,3,5-trimethylbenzene: This step involves the reaction of 1,3,5-trimethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide to form 1,3,5-tribromomethylbenzene.
Substitution Reaction: The tribromomethylbenzene is then reacted with 2,2-dimethylpropane in the presence of a strong base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding hydrocarbon.
Oxidation Reactions: Oxidation of the compound can be achieved using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,3,5-tris(2,2-dimethylpropyl)benzene.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
科学的研究の応用
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Employed in the study of halogenated compounds’ effects on biological systems.
Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals.
作用機序
The mechanism of action of 1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction .
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar in structure but with bromophenyl groups instead of dibromo-dimethylpropyl groups.
1,3,5-Tris(2,2-dimethylpropanamido)benzene: Contains amide groups instead of bromine atoms
Uniqueness
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene is unique due to its specific substitution pattern and the presence of multiple bromine atoms, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
特性
CAS番号 |
89117-52-2 |
|---|---|
分子式 |
C21H30Br6 |
分子量 |
761.9 g/mol |
IUPAC名 |
1,3,5-tris(1,1-dibromo-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C21H30Br6/c1-16(2,3)19(22,23)13-10-14(20(24,25)17(4,5)6)12-15(11-13)21(26,27)18(7,8)9/h10-12H,1-9H3 |
InChIキー |
HUUDUUMZRQZMAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)C(C(C)(C)C)(Br)Br)C(C(C)(C)C)(Br)Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


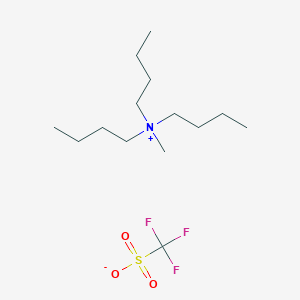

![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
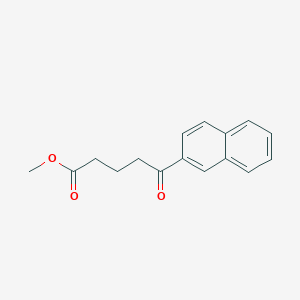
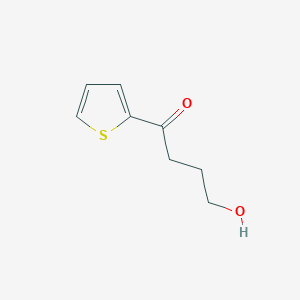
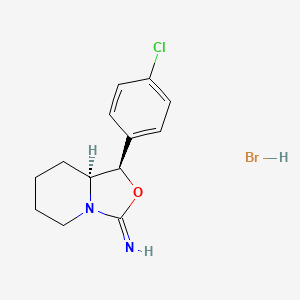
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
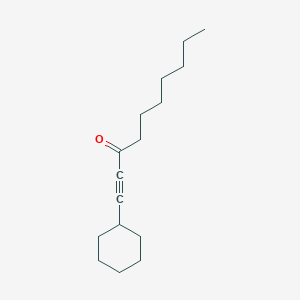
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
